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Compound of Interest

Compound Name: JND3229

Cat. No.: B608205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JND3229 is a potent and reversible pyrimidopyrimidinone derivative inhibitor of the Epidermal

Growth Factor Receptor (EGFR), specifically targeting the C797S mutation.[1][2][3][4] This

mutation is a critical mechanism of acquired resistance to third-generation EGFR tyrosine

kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[5][6] This technical guide

provides a comprehensive overview of the structure, mechanism of action, and experimental

data related to JND3229, intended to support further research and development in oncology.

Core Structure and Properties
JND3229 is identified as a new highly potent EGFRC797S inhibitor with single-digit nanomolar

potency.[1] Its chemical structure is characterized by a pyrimidopyrimidinone core. The IUPAC

name for JND3229 is N-((1r,4r)-4-(3-(2-chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-

yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide.

[4]

Chemical Formula: C33H41ClN8O2[4] Molecular Weight: 617.18 g/mol [3]
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The inhibitory activity of JND3229 has been quantified against various EGFR mutants and cell

lines.

In Vitro Kinase Inhibitory Activity
Target IC50 (nM)

EGFRL858R/T790M/C797S 5.8[1][2][3][4][7]

EGFRWT 6.8[2][3][7]

EGFRL858R/T790M 30.5[2][3][7]

Data obtained from ELISA-based kinase

assays.[1]

Antiproliferative Activity
Cell Line EGFR Status IC50 (µM)

BaF3 EGFRL858R/T790M/C797S 0.51[8]

BaF3 EGFR19D/T790M/C797S 0.32[8]

NCI-H1975 EGFRL858R/T790M 0.31[3][8]

A431 EGFRWT (overexpressing) 0.27[3]

Data obtained from cell viability

assays.[3][8]

Experimental Protocols
Synthesis of JND3229
JND3229 can be synthesized from commercially available ethyl 4-chloro-2-(methylthio)-

pyrimidine-5-carboxylate. The synthesis involves a multi-step process including reaction with 1-

Boc-1,4-cyclohexanediamine, reduction, oxidation, Borch reductive amination, cyclization, and

subsequent nucleophilic deprotection and acylation reactions.

Key Reagents and Conditions:
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Step (a): K2CO3, DMF, 80 °C

Step (b): LiAlH4, THF, -40 to 0 °C

Step (c): MnO2, DCM, rt

Step (d): AcOH, NaBH4, PhMe, 110 °C to rt

Step (e): triphosgene, Et3N, DCM, 0 °C to rt

Step (f): m-CPBA, DCM, rt

Step (g): F3CCOOH, 2-BuOH, 110 °C

Step (h): F3CCOOH, DCM, rt

Step (i): propanoic acid, HATU, DIPEA, DCM, rt

In Vitro Kinase Assay (ELISA-based)
This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity

of JND3229.

Plate Coating: Coat a 96-well plate with a suitable EGFR substrate, such as poly-(Glu,Tyr).

Enzyme and Inhibitor Incubation: Add the recombinant EGFR kinase (e.g.,

EGFRL858R/T790M/C797S) to the wells along with varying concentrations of JND3229.

Incubate for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

Kinase Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and

other necessary co-factors (e.g., MgCl2, MnCl2). Incubate for a sufficient duration (e.g., 1

hour) at a controlled temperature (e.g., 25-30°C).

Detection: Stop the reaction and detect the level of substrate phosphorylation using a

specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP). Add a suitable

substrate for the detection enzyme and measure the resulting signal (e.g., absorbance at

450 nm).
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Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.

Antiproliferation Assay (MTT-based)
This protocol describes a general method to assess the effect of JND3229 on the proliferation

of cancer cell lines.

Cell Seeding: Seed cells (e.g., BaF3, NCI-H1975, A431) into 96-well plates at an optimized

density for each cell line to ensure logarithmic growth throughout the experiment. Allow cells

to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of JND3229. Include a

vehicle control (e.g., DMSO).

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell

culture conditions (37°C, 5% CO2).

Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours to allow for

the formation of formazan crystals.

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent

(e.g., acidified isopropanol) and measure the absorbance at 570 nm.

Data Analysis: Determine the IC50 values by calculating the percentage of cell viability

relative to the vehicle control and plotting it against the drug concentration.

Western Blot for EGFR Phosphorylation
This protocol is for determining the effect of JND3229 on EGFR phosphorylation in cells.

Cell Treatment: Culture cells (e.g., BaF3 cells overexpressing EGFR mutants) and treat with

various concentrations of JND3229 for a specified time (e.g., 2 hours).[8] Stimulate the cells

with EGF for a short period (e.g., 15 minutes) before harvesting.[8]

Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and

phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-

PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat

milk in TBST). Incubate the membrane with a primary antibody specific for phosphorylated

EGFR (p-EGFR). Subsequently, incubate with an appropriate HRP-conjugated secondary

antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Normalization: Strip the membrane and re-probe with an antibody for total EGFR or a

loading control (e.g., β-actin) to normalize the p-EGFR signal.

In Vivo Xenograft Mouse Model
This protocol details the in vivo evaluation of JND3229's anti-tumor efficacy.

Cell Implantation: Subcutaneously implant BaF3 cells harboring the

EGFR19D/T790M/C797S mutation into immunocompromised mice (e.g., BALB/c nude

mice).

Tumor Growth and Grouping: Allow the tumors to reach a palpable size, then randomize the

mice into treatment and control groups.

Drug Administration: Administer JND3229 at a specified dose (e.g., 10 mg/kg) via a suitable

route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).[1] The vehicle control

group should receive the formulation solution (e.g., 0.5% HPMC).[1]

Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days) for the

duration of the study (e.g., 10 days).[1]

Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to

assess the efficacy of the treatment.[3]
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Pharmacodynamic Analysis: Optionally, tumor tissues can be collected for analysis of target

engagement, such as the level of p-EGFR, by immunohistochemistry or Western blot.[8]
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Caption: Synthetic pathway of JND3229.

Mechanism of Action: EGFR Signaling Inhibition
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Caption: JND3229 inhibits the mutated EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. adooq.com [adooq.com]

3. excenen.com [excenen.com]

4. medkoo.com [medkoo.com]

5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple
Mutations - PMC [pmc.ncbi.nlm.nih.gov]

6. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating
non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

7. selleckchem.com [selleckchem.com]

8. Discovery of JND3229 as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug
Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [JND3229 Pyrimidopyrimidinone Derivative: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608205#jnd3229-pyrimidopyrimidinone-derivative-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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